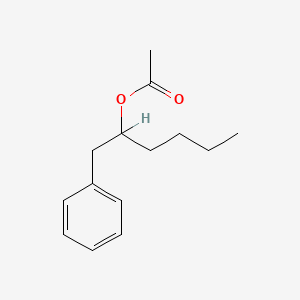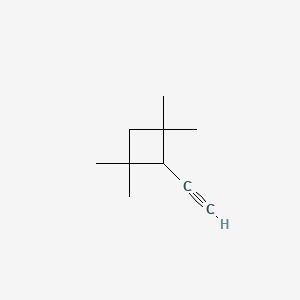
Cyclobutane, 2-ethynyl-1,1,3,3-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutane, 2-ethynyl-1,1,3,3-tetramethyl- is an organic compound with the molecular formula C10H16 It is a derivative of cyclobutane, featuring an ethynyl group and four methyl groups attached to the cyclobutane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutane, 2-ethynyl-1,1,3,3-tetramethyl- typically involves the reaction of cyclobutane derivatives with ethynylating agents under controlled conditions. One common method is the alkylation of cyclobutane with ethynyl lithium or ethynyl magnesium bromide in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can be more efficient for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclobutane, 2-ethynyl-1,1,3,3-tetramethyl- can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated cyclobutane derivatives.
Substitution: Formation of halogenated cyclobutane derivatives.
Applications De Recherche Scientifique
Cyclobutane, 2-ethynyl-1,1,3,3-tetramethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of Cyclobutane, 2-ethynyl-1,1,3,3-tetramethyl- involves its interaction with molecular targets through its ethynyl and methyl groups. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, resulting in changes to the structure and function of the target molecules. The specific pathways involved depend on the nature of the target and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutane, 1,2,3,4-tetramethyl-: Similar structure but lacks the ethynyl group.
Cyclobutane, 1,1,2,2-tetramethyl-: Similar structure with different methyl group positioning.
Cyclobutane, 1-ethynyl-1,2,3,3-tetramethyl-: Similar structure with a different ethynyl group positioning.
Uniqueness
Cyclobutane, 2-ethynyl-1,1,3,3-tetramethyl- is unique due to the presence of the ethynyl group at the 2-position, which imparts distinct chemical reactivity and potential applications compared to its analogs. This structural feature allows for specific interactions and reactions that are not possible with other similar compounds.
Propriétés
Numéro CAS |
66438-89-9 |
|---|---|
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
2-ethynyl-1,1,3,3-tetramethylcyclobutane |
InChI |
InChI=1S/C10H16/c1-6-8-9(2,3)7-10(8,4)5/h1,8H,7H2,2-5H3 |
Clé InChI |
UUBMLPCTFIRVEX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C1C#C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[3.5]nonane-2-carbonyl chloride](/img/structure/B13789717.png)
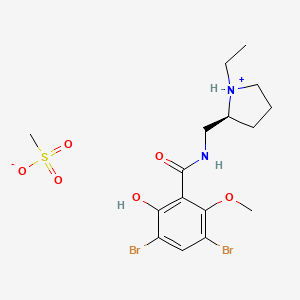
![Trichloro-[1-[2-(chloromethyl)phenyl]ethyl]silane](/img/structure/B13789732.png)
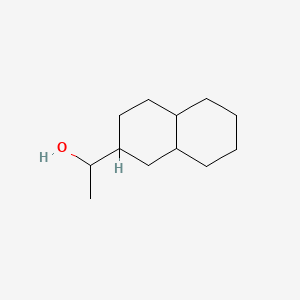
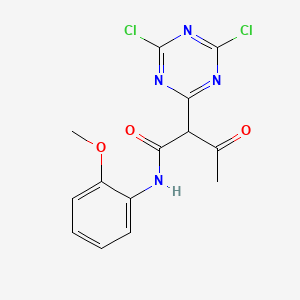
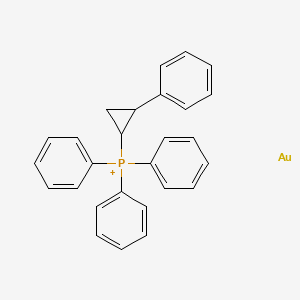
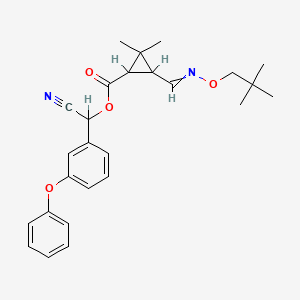
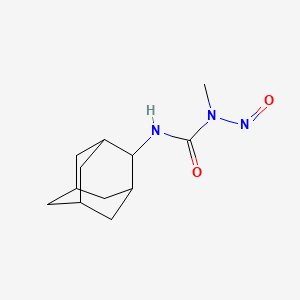
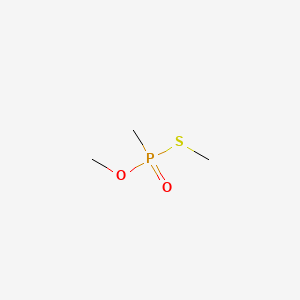
![7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine](/img/structure/B13789769.png)
![N-(5,7-dimethyl-3-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-2-ylidene)acetamide](/img/structure/B13789772.png)
![3,6-Methano-1H-pyrrolo[3,2-b]pyridine(9CI)](/img/structure/B13789776.png)
![(3aS,4S,6aR)-1,3-dibenzyl-4-hydroxy-4-(3-methoxypropyl)-6,6a-dihydro-3aH-thieno[3,4-d]imidazol-2-one](/img/structure/B13789779.png)
